molecular formula C15H9N B15214711 Cyclopenta[kl]acridine CAS No. 31332-53-3

Cyclopenta[kl]acridine

Cat. No.: B15214711
CAS No.: 31332-53-3
M. Wt: 203.24 g/mol
InChI Key: PWWNYAJKGVNCRL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta[kl]acridine can be synthesized through various methods. One efficient method involves the palladium-catalyzed domino synthesis using commercially available starting materials such as dihalonaphthalenes and diphenylamines . This method combines amination with catalysts for C–H activation, resulting in the formation of the this compound structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[kl]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the this compound structure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Cyclopenta[kl]acridine can be compared with other similar compounds such as cyclopentaquinoline and other acridine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:

This compound stands out due to its unique structural features and broad range of applications in various scientific fields.

Properties

CAS No.

31332-53-3

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

8-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,10,12,14-octaene

InChI

InChI=1S/C15H9N/c1-2-6-13-11(5-1)12-9-8-10-4-3-7-14(16-13)15(10)12/h1-9H

InChI Key

PWWNYAJKGVNCRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=CC4=N2)C=C3

Origin of Product

United States

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